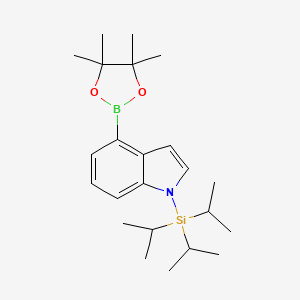
(R)-2-(Piperidin-2-yl)acetic acid
概要
説明
®-2-(Piperidin-2-yl)acetic acid is a chiral compound featuring a piperidine ring attached to an acetic acid moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and bromoacetic acid.
Reaction Conditions: The piperidine is reacted with bromoacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Piperidin-2-yl)acetic acid may involve more efficient and scalable methods, including:
Catalytic Hydrogenation: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance production rates and yield.
化学反応の分析
Types of Reactions
®-2-(Piperidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidin-2-one, while reduction may produce ®-2-(Piperidin-2-yl)ethanol.
科学的研究の応用
Chemistry
®-2-(Piperidin-2-yl)acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems, including enzyme inhibition and receptor binding.
Medicine
Industry
In the industrial sector, ®-2-(Piperidin-2-yl)acetic acid can be used in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of ®-2-(Piperidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-2-(Piperidin-2-yl)acetic acid: The enantiomer of the compound, which may have different biological activities.
Piperidine-2-carboxylic acid: A related compound with a carboxylic acid group directly attached to the piperidine ring.
N-Methylpiperidine-2-acetic acid: A derivative with a methyl group on the nitrogen atom of the piperidine ring.
Uniqueness
®-2-(Piperidin-2-yl)acetic acid is unique due to its chiral nature and the specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
2-[(2R)-piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNLNZMJMCUWNV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366439 | |
| Record name | [(2R)-Piperidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69222-96-4 | |
| Record name | [(2R)-Piperidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)





![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1596800.png)

![[(E)-1,2-Difluoro-2-phenylethenyl]benzene](/img/structure/B1596802.png)



